molecular formula C12H17NO2 B14697122 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-06-4

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol

Cat. No.: B14697122
CAS No.: 25458-06-4
M. Wt: 207.27 g/mol
InChI Key: ZHGSUEMYUXPKBW-UHFFFAOYSA-N
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Description

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15NO2. It is a derivative of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a methoxyphenyl group and a methylideneamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.

Scientific Research Applications

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a methylideneamino group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

25458-06-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H17NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-8,14H,9H2,1-3H3

InChI Key

ZHGSUEMYUXPKBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=CC=C(C=C1)OC

Origin of Product

United States

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